3-Bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a halogenated heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. These compounds are recognized for their structural similarity to purines, making them valuable building blocks in organic synthesis, particularly in medicinal chemistry for exploring novel biologically active molecules. []
3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by the presence of bromine, chlorine, and tert-butyl substituents. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug design, particularly as a scaffold for developing kinase inhibitors and other therapeutic agents.
The compound is classified as a pyrazolo[3,4-d]pyrimidine derivative. It has been identified in various scientific studies and applications, particularly in the context of cancer research and drug discovery. Its unique structure contributes to its reactivity and biological activity, making it a subject of extensive research in medicinal chemistry and chemical biology.
The synthesis of 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:
In an industrial setting, optimized synthetic routes focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and green chemistry principles are employed to enhance efficiency and sustainability during production.
The molecular formula for 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is C10H12BrClN4. The structure features a pyrazolo[3,4-d]pyrimidine core with the following notable characteristics:
The three-dimensional conformation of this compound can be analyzed using techniques like X-ray crystallography or computational modeling to understand its interactions at the molecular level.
3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can participate in various chemical reactions:
The primary target for 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2). The mechanism of action involves:
The physical properties of 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine include:
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly used to characterize this compound during research .
3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
The efficient construction of the pyrazolo[3,4-d]pyrimidine scaffold requires carefully optimized multi-step synthetic sequences. A robust pathway begins with the condensation of 2-(4-halophenylamino)acetohydrazide with ethoxymethylene malononitrile under reflux conditions in ethanol, yielding 5-amino-1-(substituted glycyl)-1H-pyrazole-4-carbonitrile intermediates [6]. Subsequent cyclization is achieved using triethyl orthoformate in acetic anhydride, forming ethyl N-(4-cyano-1-(substituted glycyl)-1H-pyrazol-5-yl)formimidate derivatives. The critical ring closure to establish the bicyclic system employs hydrazine hydrate in ethanol, generating the 4-aminopyrazolo[3,4-d]pyrimidine core [6] [10].
This foundational scaffold then undergoes strategic halogenation to introduce the essential chlorine atom at the C4 position. The most efficient chlorination employs phosphorus oxychloride (POCl₃) under reflux conditions, achieving near-quantitative conversion to 4-chloro intermediates [5] [10]. Alternative chlorinating agents like oxalyl chloride or thionyl chloride (SOCl₂) are less effective for this specific substrate, often leading to decomposition or incomplete conversion [10]. The halogenated intermediate serves as the crucial precursor for subsequent regioselective bromination and tert-butyl group installation.
Table 1: Key Reaction Steps for Core Assembly
Step | Reagents/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
1 | Ethoxymethylene malononitrile, EtOH, reflux | 5-Amino-1-(substituted glycyl)-1H-pyrazole-4-carbonitrile | 70-85% |
2 | Triethyl orthoformate, Ac₂O, 80°C | Ethyl N-(4-cyano-1-(substituted glycyl)-1H-pyrazol-5-yl)formimidate | 75-90% |
3 | Hydrazine hydrate, EtOH, 60°C | 4-Amino-1H-pyrazolo[3,4-d]pyrimidine | 65-80% |
4 | POCl₃, reflux, 3-5 hours | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | 85-95% |
Achieving precise halogen placement at the C3 and C4 positions demands rigorous control over electronic and steric factors. The electron-deficient nature of the pyrazolo[3,4-d]pyrimidine ring enables sequential halogenation, with C4 being significantly more reactive toward nucleophilic substitution than C3 due to greater electron deficiency [4]. Chlorination at C4 is optimally performed first using POCl₃, as this positioning activates C3 toward electrophilic attack [5]. Subsequent bromination employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0-25°C, achieving highly regioselective substitution at C3 with minimal dihalogenated byproducts [3] [4].
The regiochemical outcome is confirmed through NMR spectroscopy, with the C3-bromine atom producing a characteristic downfield shift (δ 8.2-8.5 ppm) in the proton adjacent to the substitution site [8]. Computational studies (DFT calculations) support this reactivity pattern, showing a lower activation energy barrier for electrophilic attack at C3 compared to other ring positions following C4 chlorination [5]. The SMILES notation (ClC1=C2C(NN=C2Br)=NC=N1) explicitly defines the regiochemistry for the 3-bromo-4-chloro intermediate [7].
Table 2: Spectroscopic Signatures of Halogenated Derivatives
Compound | ¹H NMR Key Shifts (δ ppm, DMSO-d6) | ¹³C NMR Characteristic Peaks (δ ppm) | Regiochemical Confirmation |
---|---|---|---|
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | 8.92 (s, 1H, C5-H), 14.20 (br s, 1H, NH) | 158.2 (C4), 152.1 (C7a), 126.3 (C3a) | N/A |
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | 9.08 (s, 1H, C5-H), 14.35 (br s, 1H, NH) | 157.8 (C4), 154.6 (C7a), 130.5 (C3) | C3-Br coupling in HMBC |
3-Bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | 8.95 (s, 1H, C5-H) | 157.5 (C4), 152.9 (C7a), 131.8 (C3) | Absence of NH peak |
The introduction of the tert-butyl group at the N1 position serves dual purposes: it acts as a protective moiety to prevent undesired N-alkylation at other sites and imposes significant steric constraints that influence molecular conformation and biological interactions. Alkylation is optimally performed using tert-butyl chloride in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF at 60-80°C [5] [9]. This method achieves >85% yield with minimal O-alkylation byproducts, contrasting with less efficient approaches employing tert-butyl bromide or silver salt-assisted reactions [9].
The bulky tert-butyl group (van der Waals volume ≈ 90 ų) profoundly impacts molecular geometry. X-ray crystallographic studies of analogous compounds reveal torsional angle distortions of 12-18° between the pyrazolopyrimidine plane and appended aromatic rings compared to methyl or hydrogen substituents [9]. This steric perturbation enhances kinase selectivity by preventing binding to ATP pockets with restricted volumes. Computational analysis (molecular mechanics) indicates the tert-butyl moiety increases the compound's globularity by 30% compared to unsubstituted derivatives, significantly affecting solvation energy and membrane permeability [5] [9]. Furthermore, the electron-donating inductive effect of the tert-butyl group (+I effect) moderately increases electron density at N1, slightly reducing susceptibility toward electrophilic attack at adjacent positions.
Final product purity (≥98%) is essential for biological evaluation and requires specialized purification strategies. Reverse-phase chromatography (RP-18 stationary phase) employing gradient elution with 0.1 M triethylammonium acetate (TEAA) buffer (pH 7.0)/acetonitrile systems effectively separates the target compound from regioisomeric impurities and des-halo byproducts [2] [6]. Optimal resolution is achieved with a 20-40% acetonitrile gradient over 30 minutes at 1.0 mL/min flow rate, with the target compound eluting at 22-25 minutes [6].
For larger-scale preparations, fractional crystallization from ethanol/water (3:1 v/v) provides high recovery (70-75%) of analytically pure material [3]. The crystalline form exhibits superior stability, maintaining >95% purity after 12 months storage under inert atmosphere at -20°C, whereas chromatographed amorphous material degrades by 8-12% under identical conditions [3]. Critical solvent systems for recrystallization screening include:
Post-purification handling requires strict inert conditions (argon/vacuum sealing) due to the compound's sensitivity toward ambient moisture, which catalyzes hydrolytic dehalogenation at C4 [3] [5]. Lyophilization from tert-butanol is recommended for preparing stable analytical samples, providing a free-flowing powder suitable for precise quantification in biological assays.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1